molecular formula C7H11N3O2 B2574135 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol CAS No. 1526814-47-0

2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol

Cat. No.: B2574135
CAS No.: 1526814-47-0
M. Wt: 169.184
InChI Key: SLGSQCAROHVUND-UHFFFAOYSA-N
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Description

“2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol” is a chemical compound with the CAS Number: 1526814-47-0. Its IUPAC name is 2-(5,6-dihydro-8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethan-1-ol . The compound has a molecular weight of 169.18 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at room temperature . Its molecular weight is 169.18 .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives : This study focuses on the synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and their antimicrobial activity against various organisms including E. coli, P. aeruginosa, S. aureus, and C. albicans. The findings indicate the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Molecular Structure and Potential as Diuretic Agents

Structures of benzoxazine-fused triazoles as potential diuretic agents : This research presents the crystal structures of benzoxazine-triazole fused systems, suggesting their potential as diuretic agents. It highlights the unique structural features and hydrogen bonding patterns that could contribute to their biological activity (Ravikumar et al., 2012).

Synthesis of Heterocyclic Compounds

Synthesis and molecular structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one : This study demonstrates the synthesis of a novel heterocyclic compound and provides detailed insights into its molecular structure, including hydrogen bonding and pi-pi stacking interactions. Such compounds are crucial for developing pharmaceuticals and materials science applications (Hwang et al., 2006).

Safety and Hazards

The compound has a GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGSQCAROHVUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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